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Introduction
6-amino-1H-indole-2-carboxylic acid is a member of the vast and versatile family of indole

derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a

multitude of natural products and synthetic drugs. This technical guide provides a

comprehensive overview of the discovery, history, synthesis, and physicochemical properties of

6-amino-1H-indole-2-carboxylic acid, a key building block for the development of novel

therapeutic agents. While direct historical accounts of its specific discovery are not prominent in

the literature, its emergence is intrinsically linked to the broader development of indole

chemistry.

Discovery and History
The story of 6-amino-1H-indole-2-carboxylic acid begins with the history of its parent

scaffold, indole. The chemistry of indoles originated from the study of the dye indigo in the 19th

century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.

[1][2] This pioneering work laid the foundation for the exploration of indole and its derivatives.

The late 19th and early 20th centuries saw the development of several key synthetic methods

for the indole nucleus, most notably the Fischer indole synthesis in 1883 and the Reissert

indole synthesis in 1897.[3][4][5][6] These methods allowed for the preparation of a wide variety
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of substituted indoles, paving the way for the synthesis of compounds like 6-amino-1H-indole-
2-carboxylic acid. It is highly probable that the first synthesis of this specific compound was

achieved through one of these classical methods, likely by utilizing a starting material with a

pre-installed amino or nitro group on the phenyl ring. While a singular "discovery" event is not

documented, its synthesis became feasible with the advent of these powerful synthetic tools.

In recent decades, interest in substituted indole-2-carboxylic acids has surged, with a particular

focus on their potential as therapeutic agents, including as HIV-1 integrase inhibitors and

anticancer agents.[7][8] This has led to the development of more modern and efficient synthetic

routes to access specific isomers like the 6-amino derivative.

Physicochemical Properties
Detailed experimental data for the physicochemical properties of 6-amino-1H-indole-2-
carboxylic acid are not readily available in public databases. However, we can infer its likely

properties based on its structure and data from closely related analogs such as indole-2-

carboxylic acid and its 6-hydroxy and 5-amino isomers.

Property
Value (Estimated or from
Analogs)

Reference

Molecular Formula C₉H₈N₂O₂ -

Molecular Weight 176.17 g/mol [9]

Appearance Likely a solid -

Melting Point

>230 °C (decomposition is

common for similar

compounds)

[10]

Solubility

Likely soluble in organic

solvents like DMSO and DMF;

sparingly soluble in water.

-

pKa

The carboxylic acid proton is

expected to have a pKa

around 4-5. The amino group

will have a basic pKa.

-
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Spectroscopic Data
As with the physicochemical properties, a complete set of experimental spectroscopic data for

6-amino-1H-indole-2-carboxylic acid is not widely published. The following tables provide

expected spectral characteristics based on the analysis of indole-2-carboxylic acid and other

substituted indoles.

¹H NMR Spectral Data (Expected in DMSO-d₆)

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(Hz)

H-1 (NH) ~11.5 br s -

H-3 ~7.0 s -

H-4 ~7.3 d J ≈ 8.5

H-5 ~6.5 dd J ≈ 8.5, 2.0

H-7 ~6.8 d J ≈ 2.0

NH₂ ~5.0 br s -

COOH ~12.5 br s -

¹³C NMR Spectral Data (Expected in DMSO-d₆)
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Carbon Chemical Shift (ppm)

C-2 ~138

C-3 ~105

C-3a ~128

C-4 ~120

C-5 ~110

C-6 ~145

C-7 ~108

C-7a ~135

C=O ~165

IR Spectral Data (Expected)

Functional Group Wavenumber (cm⁻¹) Intensity

N-H (indole) 3400-3300 Medium

N-H (amine) 3400-3200 Medium, Broad

O-H (carboxylic acid) 3300-2500 Strong, Broad

C=O (carboxylic acid) 1720-1680 Strong

C=C (aromatic) 1600-1450 Medium

Mass Spectrometry Data (Expected)

Ionization Mode [M+H]⁺ (m/z) [M-H]⁻ (m/z)

ESI 177.06 175.05

Experimental Protocols for Synthesis
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The synthesis of 6-amino-1H-indole-2-carboxylic acid can be approached through several

established methods for indole synthesis. The two most probable routes are the Fischer indole

synthesis and the Reissert indole synthesis.

Fischer Indole Synthesis
This is a widely used method for preparing indoles from a phenylhydrazine and a carbonyl

compound.[5][6] To obtain the 6-amino derivative, 4-aminophenylhydrazine would be the logical

starting material to react with pyruvic acid.

Experimental Protocol:

Formation of the Hydrazone:

Dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such

as ethanol or acetic acid.

Add pyruvic acid (1.1 equivalents) to the solution.

Stir the mixture at room temperature for 1-2 hours to form the corresponding

phenylhydrazone. The product may precipitate and can be collected by filtration.

Indolization:

Suspend the crude hydrazone in a high-boiling solvent like acetic acid or ethanol.

Add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a

Lewis acid (e.g., ZnCl₂).

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by

TLC.

Upon completion, cool the reaction mixture and pour it into ice water.

Neutralize the solution with a base (e.g., NaOH) to precipitate the crude product.

Collect the solid by filtration, wash with water, and purify by recrystallization or column

chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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